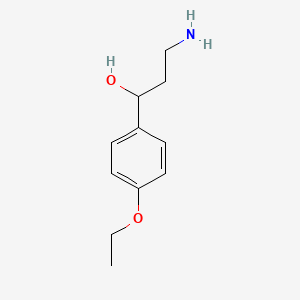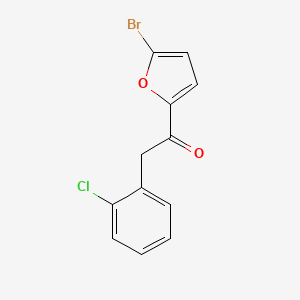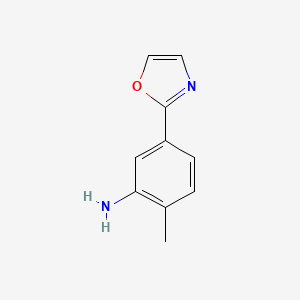
3-Amino-1-(4-ethoxyphenyl)propan-1-ol
Descripción general
Descripción
“3-Amino-1-(4-ethoxyphenyl)propan-1-ol” is a compound with the CAS Number: 683221-11-6 . It has a molecular weight of 195.26 and its IUPAC name is 3-amino-3-(4-ethoxyphenyl)-1-propanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(4-ethoxyphenyl)propan-1-ol” is 1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Amino-1-(4-ethoxyphenyl)propan-1-ol” is a solid compound . It has a molecular weight of 195.26 .Aplicaciones Científicas De Investigación
Enzymatic Resolution for Asymmetric Synthesis
The enzymatic resolution of derivatives similar to 3-Amino-1-(4-ethoxyphenyl)propan-1-ol, specifically 3-amino-3-phenylpropan-1-ol, using Candida antarctica lipase A (CAL-A) for the synthesis of chiral compounds like (S)-dapoxetine, highlights its utility in producing high-value chiral intermediates. This approach showcases the compound's relevance in asymmetric synthesis, providing a pathway to obtain high enantiomeric excess compounds important in pharmaceutical development (Torre, Gotor‐Fernández, & Gotor, 2006).
Antimicrobial and Antioxidant Properties
A series of new compounds synthesized from reactions involving derivatives of 3-Amino-1-(4-ethoxyphenyl)propan-1-ol demonstrated moderate antibacterial activity and significant antioxidant properties. This research indicates the compound's potential in developing new antibacterial and antioxidant agents, expanding its applications beyond mere chemical synthesis to include roles in addressing microbial resistance and oxidative stress (Гаспарян et al., 2011).
Structural and Crystallographic Studies
The structural analysis of compounds related to 3-Amino-1-(4-ethoxyphenyl)propan-1-ol, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, reveals interesting nonhydrogen bonding interactions. These studies provide insights into the molecular interactions and crystal packing of these compounds, contributing valuable information for the design of new materials and molecules with specific physical properties (Zhang, Wu, & Zhang, 2011).
Dendrimer Synthesis for Biological Applications
The development of poly(ether imine) dendrimers based on 3-amino-propan-1-ol showcases the compound's utility in creating non-toxic dendrimers for biological studies. These dendrimers can be functionalized with various terminal groups, making them suitable for drug delivery applications due to their biocompatibility and non-toxic nature (Krishna, Jain, Tatu, & Jayaraman, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-1-(4-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6,11,13H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPNQUZCPJBVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-ethoxyphenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)


![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)
